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2,4-Diaminotoluene - 91696-44-5

2,4-Diaminotoluene

Catalog Number: EVT-7890418
CAS Number: 91696-44-5
Molecular Formula: C7H10N2
C7H10N2
CH3C6H3(NH2)2
Molecular Weight: 122.17 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

2,4-Diaminotoluene is an organic compound with the chemical formula C7H10N2. It exists as a colorless to pale red solid at room temperature and has a slight amine-like odor. [, ] 2,4-Diaminotoluene is a structural isomer of toluene diamine, categorized as an aromatic amine due to the presence of an amine group (-NH2) attached to a benzene ring. [, ] It is a significant compound in scientific research due to its various applications in analytical chemistry, material science, and toxicology. [, , , ]

Synthesis Analysis

Methods and Technical Details

The synthesis of 2,4-diaminotoluene is commonly achieved through catalytic hydrogenation of 2,4-dinitrotoluene. This process involves:

  1. Catalytic Hydrogenation: A molten mixture of 2,4-dinitrotoluene is hydrogenated in the presence of water and hydrochloric acid. The reaction produces diaminotoluene hydrochlorides.
  2. Crystallization: The resulting mixture is cooled to crystallize 2,6-diaminotoluene hydrochloride, which can be filtered out from the solution containing 2,4-diaminotoluene hydrochloride.
  3. Liberation of Free Base: The diaminotoluene monohydrochloride can be converted to its free base form by adding an alkali such as sodium hydroxide .

Alternative methods for synthesizing 2,4-diaminotoluene include reduction using iron and acetic acid or electrolytic methods involving Raney nickel .

Chemical Reactions Analysis

Reactions and Technical Details

2,4-Diaminotoluene participates in various chemical reactions due to its amine functional groups. Some significant reactions include:

  1. Diazotization: Under acidic conditions, it can be diazotized to form diazonium salts, which are useful intermediates in dye synthesis.
  2. Coupling Reactions: The diazonium salts can couple with phenolic compounds or other aromatic systems to produce azo dyes.
  3. Acetylation: Reacting with acetic anhydride leads to the formation of N-acetyl derivatives such as N-acetyl-2,4-diaminotoluene .

These reactions highlight its versatility as a building block in organic synthesis.

Mechanism of Action

Process and Data

The mechanism by which 2,4-diaminotoluene exerts its effects largely depends on its role in chemical reactions rather than biological pathways. For instance:

  • In dye synthesis via diazotization and coupling reactions, the amine groups facilitate electrophilic substitution on aromatic rings.
  • The reactivity of the amino groups allows for further functionalization through acylation or alkylation processes .

Data on its reactivity indicate that the presence of electron-donating amino groups enhances nucleophilicity towards electrophiles.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

The physical properties of 2,4-diaminotoluene include:

  • Appearance: Typically colorless to light yellow crystals.
  • Odor: Characteristic aromatic odor.
  • Solubility: Soluble in hot water and organic solvents like alcohols and ethers.

Chemical properties include:

  • Reactivity with strong acids forming salts.
  • Formation of azo compounds when reacted with diazonium salts.

The compound emits toxic fumes when heated and should be handled with caution due to potential health risks associated with exposure .

Applications

Scientific Uses

2,4-Diaminotoluene has several important applications in various fields:

  • Industrial Synthesis: Primarily used as an intermediate in the production of toluene diisocyanate for polyurethane manufacturing.
  • Dyes Production: Utilized in synthesizing azo dyes through diazotization reactions.
  • Rubber Industry: Acts as an antioxidant in rubber formulations.
  • Corrosion Inhibitors: Employed in formulations designed to prevent metal corrosion.

The compound's versatility makes it valuable across multiple industries including plastics, textiles, and coatings .

Synthetic Methodologies and Industrial Production

Catalytic Hydrogenation of 2,4-Dinitrotoluene: Nickel-Based and Non-Noble Metal Catalysts

Catalytic hydrogenation stands as the dominant industrial method for converting 2,4-dinitrotoluene (DNT) to 2,4-diaminotoluene (DAT), leveraging both noble and non-noble metal catalysts in sophisticated reactor systems. Nickel catalysts, particularly Raney nickel, have demonstrated excellent activity in slurry-phase reactors at moderate temperatures (50-100°C) and hydrogen pressures (10-30 bar), achieving conversion rates exceeding 98% and selectivity above 95% under optimized conditions [4] [8]. The reaction proceeds through a nitroso intermediate, with careful control of hydrogen availability preventing undesirable over-reduction or deamination side reactions.

Recent advances focus on non-noble alternatives to reduce costs and enhance sustainability. Palladium-supported catalysts (e.g., Pd/NiFe₂O₄) have shown remarkable efficiency, achieving 99% yield in fixed-bed reactors through optimized metal dispersion on ferrite supports [7]. Meanwhile, copper-chromite systems operate effectively at lower hydrogen pressures (5-15 bar), though chromium toxicity concerns have driven research into chromium-free variants. Experimental cobalt-polyoxometalate catalysts demonstrate promising activity under mild conditions (70°C, 15 bar H₂), achieving 97% conversion with minimal metal leaching during continuous operations [8].

Table: Comparative Catalyst Performance in DNT Hydrogenation

Catalyst TypeTemperature (°C)H₂ Pressure (bar)Conversion (%)Selectivity (%)
Raney Nickel80-10020-30>98>95
Pd/Al₂O₃50-8010-20>9997
Pd/NiFe₂O₄70159999
Copper-Chromite100-1205-159592
Co-Polyoxometalate70159796

Reduction Techniques: Iron-Powder-Mediated vs. Electrochemical Approaches

The classic Bechamp reduction employs iron powder in aqueous-alcoholic media for DNT reduction, where iron serves as both electron donor and proton source. This method requires acidic promoters (HCl, CH₃COOH) and generates substantial iron oxide sludge (∼3.5 kg per kg DAT), creating significant waste disposal challenges [1] [7]. Industrial implementations utilize 100-mesh iron particles in 50% ethanol-water mixtures at reflux temperatures (80-85°C), achieving 89% yield after alkaline workup and sulfate salt precipitation. The stoichiometry follows:$$\ce{ 4ArNO2 + 9Fe + 4H2O -> 4ArNH2 + 3Fe3O4 }$$

Electrochemical reduction presents an emerging alternative with inherent green chemistry advantages. By directly supplying electrons at controlled potentials (-0.6 to -0.8 V vs. SCE), the process eliminates reducing agents altogether. Recent pilot-scale demonstrations in divided flow cells achieved 91% yield using lead or carbon cathodes in ammonium chloride electrolyte, generating only hydrogen as a byproduct [5]. Membrane-separated reactors prevent over-reduction through precise potential control, though capital costs remain higher than conventional methods. Combining cathodic reduction with anodic wastewater treatment could improve process economics through integrated resource recovery.

Table: Economic and Environmental Comparison of Reduction Methods

ParameterIron-Powder ReductionElectrochemical Reduction
Yield89%91%
ByproductsFe₃O₄ sludge (3.5 kg/kg DAT)H₂ gas
Reaction Time2-4 hours3-6 hours
Capital CostLowHigh
Operating CostModerate (iron consumption)Moderate-High (electricity)
Waste Treatment CostHigh (sludge disposal)Low

Phosgene-Free Routes for Toluene Diisocyanate (TDI) Synthesis

As the primary derivative consuming >80% of global DAT production, toluene diisocyanate (TDI) traditionally involves hazardous phosgenation. Phosgene-free routes now utilize DAT directly via catalytic carbonylation or carbamate pathways, dramatically enhancing process safety [4] [6]. The carbonylation route employs dimethyl carbonate (DMC) or urea as carbonyl sources with gold-modified cerium oxide (Au/CeO₂) catalysts, achieving 92% toluene dicarbamate yield at 160°C under solvent-free conditions:$$\ce{ H2N-C6H3-CH3-NH2 + 2CO + 2ROH -> ROOCNH-C6H3-CH3-NHCOOR }$$Thermolysis of dicarbamates at 220-250°C then furnishes TDI with high selectivity (>95%), condensing and recycling the alcohol byproduct [6].

Alternative oxidative carbonylation routes utilize palladium-iodide catalysts in slurry reactors, directly converting DAT to TDI using CO/O₂ mixtures at 100°C. Recent innovations employ scCO₂ (supercritical CO₂) as reaction medium, enhancing mass transfer while eliminating organic solvents. These integrated systems achieve 85% TDI yield with catalyst turnover numbers exceeding 5,000, though iodine management remains challenging. Commercial plants in China now operate 50,000-ton/year facilities using these phosgene-free technologies, significantly reducing environmental footprint compared to conventional processes [4].

Optimization of Reaction Conditions for Scalable Production

Scalable DAT production requires precise optimization of multi-variable reaction systems. Temperature profoundly influences hydrogenation kinetics: below 70°C, reaction rates become impractically slow, while above 120°C, deamination and ring hydrogenation byproducts increase exponentially [7] [9]. Statistical optimization (e.g., response surface methodology) identifies ideal operating windows at 85±5°C for hydrogenation and 78±2°C for iron reductions.

Solvent systems significantly impact purity and isolation efficiency. Ethanol-water mixtures (40-60% ethanol) optimally balance DNT solubility and iron oxide precipitate handling in Bechamp reductions [1]. For catalytic routes, switching from methanol to 2-propanol improves DAT stability against N-alkylation. Advanced purification leverages benzene recrystallization (8:1 solvent: DAT ratio) at 70°C to obtain >99% pure crystals, though modern plants increasingly adopt melt crystallization to avoid volatile organics [7].

Continuous manufacturing platforms enhance productivity and consistency. Trickle-bed reactors with structured nickel catalysts achieve space-time yields of 0.8 kg DAT/L·h, outperforming batch systems by 300%. Real-time FTIR monitoring enables automated control of nitro group conversion, minimizing intermediate accumulation that causes reactor fouling. These optimizations collectively reduce manufacturing costs by 20-30% while ensuring consistent product quality for polyurethane applications [9].

Table: Optimization Parameters for Industrial DAT Production

Process VariableOptimal RangeImpact on Production
Hydrogenation Temp.80-90°CMaximizes rate, minimizes byproducts
H₂ Pressure15-25 barBalances mass transfer and safety
Fe Particle Size100 meshPrevents caking, ensures complete reduction
Ethanol Concentration45-55% (v/v) in H₂OOptimal solubility and reduction efficiency
Crystallization SolventBenzene (8:1 ratio)Achieves >99% purity
Reactor ConfigurationContinuous trickle-bed300% productivity increase vs. batch

Green Chemistry Innovations in Diamine Intermediate Synthesis

Sustainable manufacturing advances target waste minimization, energy reduction, and renewable feedstocks. Biocatalytic approaches harness Escherichia coli expressing nitroreductases to achieve 95% DNT conversion at 37°C in aqueous media, completely avoiding organic solvents [5]. Engineered strains tolerate up to 50 mM substrate concentrations, with flavin cofactors regenerated via glucose dehydrogenase coupling.

Wastewater remediation integrates advanced oxidation directly into production facilities. The UV/H₂O₂ process mineralizes DAT contaminants (<50 ppm) through hydroxyl radical mechanisms, achieving >98% TOC removal without generating hazardous sludge [7]. Combined biological-photochemical systems treat concentrated streams (1,000-5,000 ppm COD), reducing freshwater consumption by 70% in closed-loop designs.

Renewable hydrogen sources now supply reduction steps. Electrolytic H₂ from solar-powered cells replaces steam-reformed hydrogen, cutting the carbon footprint by 8 kg CO₂/kg DAT. Wind-powered electrochemical reductions are being piloted in Northern Europe, targeting net-zero emissions diamine production. Additionally, bio-based DNT from lignin-derived toluene is emerging, with gasification-Fischer Tropsch routes providing 30% renewable carbon content in pilot-scale DAT synthesis [9].

Table: Green Chemistry Innovations in DAT Synthesis

InnovationKey AdvancementEnvironmental Benefit
Biocatalytic ReductionEngineered E. coli with nitroreductases100% aqueous system, ambient conditions
UV/H₂O₂ Waste TreatmentMineralization of DAT residues via •OH radicals>98% TOC removal, no sludge generation
Renewable H₂ IntegrationElectrolytic H₂ from solar/wind sources8 kg CO₂ reduction per kg DAT
Bio-based DNTLignin-derived toluene feedstocks30% renewable carbon content
Melt CrystallizationReplaces benzene purificationEliminates volatile organic solvent use

Properties

CAS Number

91696-44-5

Product Name

2,4-Diaminotoluene

IUPAC Name

4-methylbenzene-1,3-diamine

Molecular Formula

C7H10N2
C7H10N2
CH3C6H3(NH2)2

Molecular Weight

122.17 g/mol

InChI

InChI=1S/C7H10N2/c1-5-2-3-6(8)4-7(5)9/h2-4H,8-9H2,1H3

InChI Key

VOZKAJLKRJDJLL-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)N)N

Solubility

1 to 5 mg/mL at 70 °F (NTP, 1992)
In water, 3.18X10+4 mg/L at 25 °C (est)
Very soluble in water, ethanol, ethyl ether; soluble in acetone, carbon disulfide
Soluble in water, alcohol, and ether
7.482e+004 mg/L @ 25 °C (est)
Solubility in water, g/100ml at 20 °C: 3.5
Soluble

Canonical SMILES

CC1=C(C=C(C=C1)N)N

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